

# Umifoxolaner: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Umifoxolaner*

Cat. No.: *B10860200*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Umifoxolaner**, also known as ML-878, is a novel isoxazoline ectoparasiticide. As a member of the isoxazoline class of compounds, it is being investigated for its potential in controlling parasitic infestations in animals. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for **Umifoxolaner**, intended for researchers and professionals in drug development.

## Chemical Structure and Properties

**Umifoxolaner** is a complex synthetic organic molecule. Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

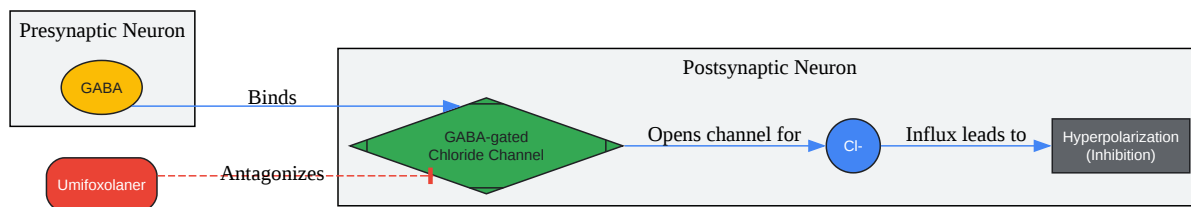
Identifier	Value
IUPAC Name	4-[(5S)-5-[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]naphthalene-1-carboxamide
CAS Number	2021230-37-3
Synonyms	ML-878, WHO-11642

### Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>16</sub> ClF <sub>10</sub> N <sub>3</sub> O <sub>3</sub>	[1]
Molecular Weight	643.87 g/mol	[1]
Appearance	White to off-white solid	[2]
Solubility	Soluble in DMSO ( $\geq 2.5$ mg/mL)	[2][3]
XLogP3	6.8	[3]

## Mechanism of Action

**Umifoxolaner**, like other isoxazolines, acts as a potent antagonist of  $\gamma$ -aminobutyric acid (GABA)-gated chloride channels (GABACs) in invertebrates.[4] These channels are crucial for inhibitory neurotransmission in insects and acarines. By binding to a site distinct from other GABAC antagonists like cyclodienes and fiproles, isoxazolines allosterically inhibit the channel, preventing the influx of chloride ions.[5][6] This blockade of the inhibitory signal leads to hyperexcitability of the parasite's central nervous system, resulting in paralysis and death.[4] The selectivity of isoxazolines for invertebrate GABACs over mammalian receptors ensures a favorable safety profile for host animals.[7]



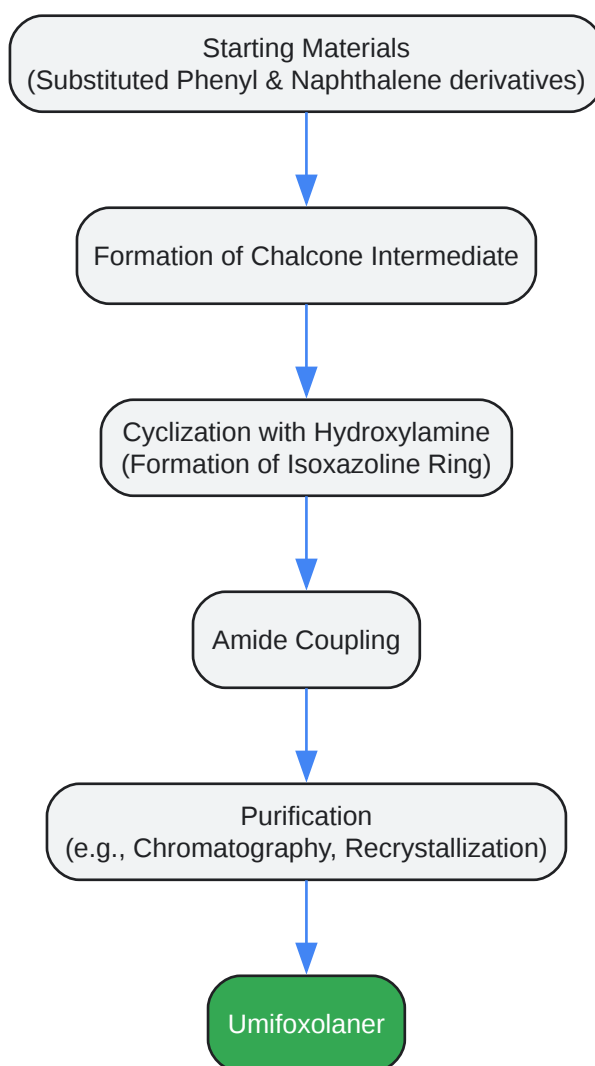
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**Caption:** Mechanism of action of **Umifoxolaner** on GABA-gated chloride channels.

## Experimental Protocols

### Chemical Synthesis

The synthesis of **Umifoxolaner** involves a multi-step process, with key steps outlined in patent literature. A general workflow is presented below. The synthesis of related isoxazoline compounds often involves the reaction of a chalcone with hydroxylamine to form the isoxazoline ring, followed by functionalization.



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**Caption:** Generalized workflow for the chemical synthesis of **Umifoxolaner**.

A detailed, step-by-step protocol for the synthesis is not publicly available in peer-reviewed literature. However, patent documents describe the reaction of a substituted chalcone with hydroxylamine in the presence of a base, followed by coupling with a naphthalenecarboxylic acid derivative. Purification is typically achieved through chromatography and recrystallization.

## GABA Receptor Binding Assay

To determine the affinity of **Umifoxolaner** for the GABA receptor, a competitive radioligand binding assay can be performed. This assay measures the ability of **Umifoxolaner** to displace a known radiolabeled ligand from the receptor.

#### Materials:

- Insect cell membranes expressing the target GABA receptor.
- Radioligand (e.g., [<sup>3</sup>H]-Sarolaner or a similar isoxazoline).
- **Umifoxolaner** in a suitable solvent (e.g., DMSO).
- Assay buffer (e.g., Tris-HCl buffer).
- Scintillation cocktail and liquid scintillation counter.

#### Methodology:

- Prepare a dilution series of **Umifoxolaner**.
- In a multi-well plate, combine the insect cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or a concentration from the **Umifoxolaner** dilution series.
- Incubate the plate to allow the binding to reach equilibrium.
- Harvest the membranes onto a filter mat using a cell harvester, and wash with cold assay buffer to remove unbound radioligand.
- Dry the filter mat and add a scintillation cocktail to each well.
- Quantify the radioactivity in each well using a liquid scintillation counter.
- Calculate the specific binding and determine the IC<sub>50</sub> of **Umifoxolaner**.

## In Vivo Efficacy Studies (Canine Model)

The efficacy of **Umifoxolaner** against ectoparasites such as ticks and fleas is evaluated in controlled laboratory studies using dogs.

#### Study Design:

- Animals: Purpose-bred beagles or mongrels, acclimatized and free of ectoparasites.

- Treatment Groups: A control group (placebo) and one or more groups treated with different doses of **Umifoxolaner**.
- Infestation: Animals are infested with a known number of adult ticks (e.g., *Rhipicephalus sanguineus*, *Dermacentor variabilis*) and/or fleas (*Ctenocephalides felis*) at specified time points before and after treatment.
- Treatment Administration: **Umifoxolaner** is administered orally, typically as a chewable tablet.
- Efficacy Assessment: At defined intervals (e.g., 24 and 48 hours) after treatment and subsequent re-infestations, the number of live parasites on each animal is counted.
- Data Analysis: The percentage of efficacy is calculated using the formula:  $\text{Efficacy (\%)} = 100 \times (\text{Mc} - \text{Mt}) / \text{Mc}$ , where Mc is the mean number of live parasites on the control group and Mt is the mean number of live parasites on the treated group.

## Pharmacokinetics

While specific pharmacokinetic data for **Umifoxolaner** is not readily available in the public domain, data from other isoxazolines like Lotilaner and Sarolaner in dogs provide valuable insights into the expected profile of this class of compounds.

### Pharmacokinetic Parameters of Isoxazolines in Dogs (Oral Administration)

Parameter	Lotilaner (20 mg/kg, fed)	Sarolaner (2 mg/kg)
Tmax (hours)	2	Not specified
Terminal Half-life (days)	30.7	11-12
Bioavailability (%)	>80	>85
Source	<a href="#">[8]</a> <a href="#">[9]</a>	<a href="#">[4]</a> <a href="#">[10]</a>

Based on this comparative data, **Umifoxolaner** is expected to be rapidly absorbed after oral administration, have a long terminal half-life providing sustained efficacy, and exhibit good bioavailability, particularly when administered with food.

## Efficacy Against Common Ectoparasites

Efficacy studies for the isoxazoline class demonstrate a high level of activity against a broad spectrum of fleas and ticks. The following table summarizes the efficacy of Sarolaner, a closely related compound, against several common tick species.

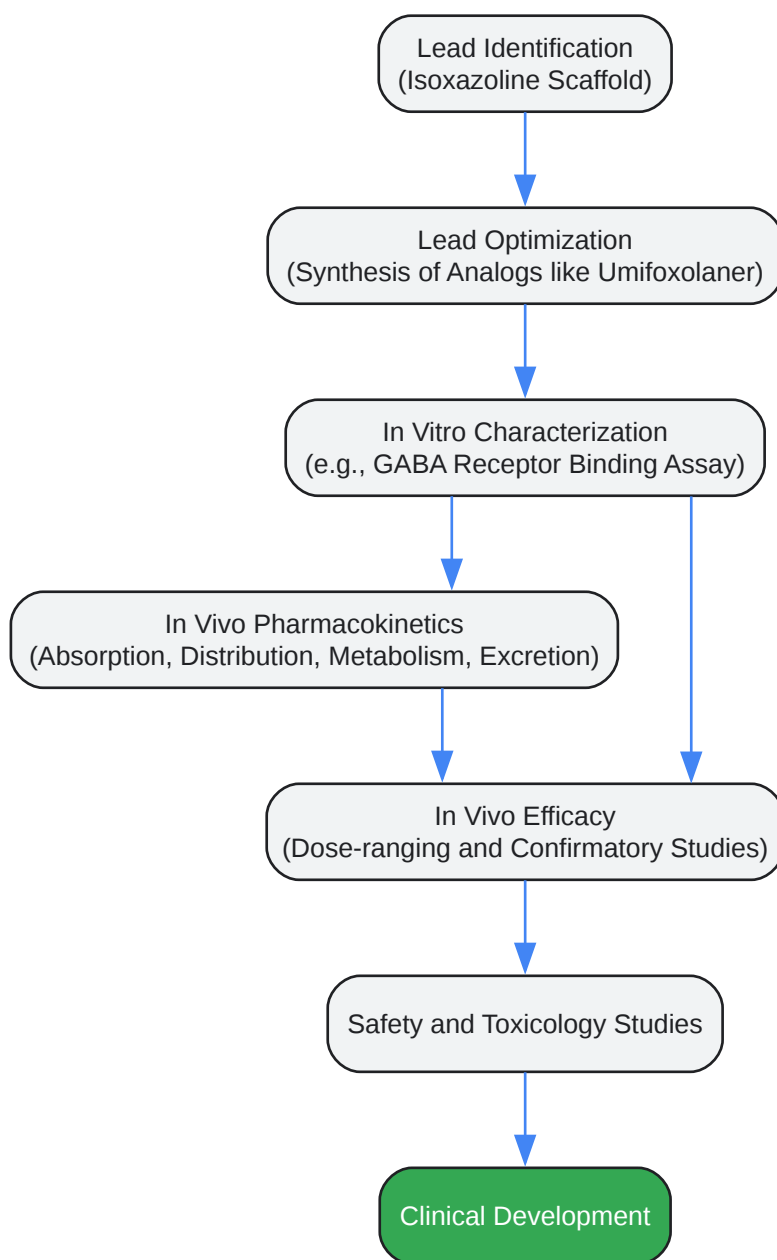
Efficacy of Sarolaner (2 mg/kg, single oral dose) Against Various Tick Species in Dogs

Tick Species	Efficacy at 48h post-treatment	Efficacy at 35 days post-treatment	Source
Amblyomma americanum	≥99.6%	≥96.9%	<a href="#">[11]</a>
Amblyomma maculatum	≥99.6%	≥96.9%	<a href="#">[11]</a>
Dermacentor variabilis	≥99.6%	≥96.9%	<a href="#">[11]</a>
Ixodes scapularis	≥99.6%	≥96.9%	<a href="#">[11]</a>
Rhipicephalus sanguineus	≥99.6%	≥96.9%	<a href="#">[11]</a>

Given the structural similarities and shared mechanism of action, **Umifoxolaner** is anticipated to exhibit a comparable high efficacy against these and other relevant ectoparasites.

## Safety and Toxicology

The isoxazoline class of drugs has a well-established safety profile in mammals. Their selective action on invertebrate GABA receptors provides a wide margin of safety.[\[7\]](#) While a specific safety data sheet for **Umifoxolaner** is not publicly available, general safety considerations for this class include the potential for neurologic adverse reactions such as tremors, ataxia, and seizures, particularly in animals with a history of such disorders.[\[12\]](#) Therefore, use with caution in these animals is advised.



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